molecular formula C17H17N5O4 B2853819 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide CAS No. 2034291-39-7

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B2853819
CAS No.: 2034291-39-7
M. Wt: 355.354
InChI Key: INDQCWUQJTVUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₇H₁₇N₅O₄
Molecular Weight: 355.35 g/mol
Structural Features:

  • A 1,2-oxazole core substituted at position 5 with a pyridin-3-yl group.
  • A carboxamide group at position 3 of the oxazole, linked via a methyl group to a 1,2,4-oxadiazol-5-yl ring.
  • The oxadiazole ring is further substituted at position 3 with an oxan-4-yl (tetrahydropyran) group.

Pharmacological Implications: The compound’s hybrid structure combines two heterocyclic systems (oxazole and oxadiazole) with pyridine and tetrahydropyran moieties. These features are commonly associated with receptor binding and metabolic stability in medicinal chemistry.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c23-17(13-8-14(25-21-13)12-2-1-5-18-9-12)19-10-15-20-16(22-26-15)11-3-6-24-7-4-11/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDQCWUQJTVUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core isoxazole ring, followed by the introduction of the pyridinyl and oxadiazolyl substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Formation of the 1,2,4-Oxadiazole Core

The 3-(oxan-4-yl)-1,2,4-oxadiazole-5-yl group is typically synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives .

  • Example Protocol :

    • React amidoxime (e.g., oxan-4-carboxamidoxime) with a carboxylic acid (e.g., chloroacetic acid) in DCE with Rh₂(oct)₄ catalyst at reflux.

    • Yield: >80% (similar to Patent WO2018019929A1) .

Coupling of Fragments

The methyl-carboxamide linker is formed via nucleophilic acyl substitution :

  • Stepwise Process :

    • Activate the 1,2-oxazole-3-carboxylic acid as an acid chloride (SOCl₂, 60°C).

    • React with the amine group of the 1,2,4-oxadiazole-methyl intermediate (e.g., [3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine) in THF with Et₃N .

Hydrolysis of the Oxadiazole Ring

1,2,4-Oxadiazoles are stable under acidic/basic conditions but may hydrolyze under extreme heat or prolonged exposure:

  • Conditions : 6M HCl, 100°C, 12h → cleavage to amidoxime and carboxylic acid .

  • Kinetics : Hydrolysis rate decreases with electron-withdrawing substituents (e.g., oxan-4-yl enhances stability) .

Reduction of the Oxazole Ring

1,2-Oxazoles resist catalytic hydrogenation but undergo ring opening with LiAlH₄:

  • Example : Reduction of 5-aryl-1,2-oxazole yields β-enamine derivatives .

Functionalization via Cross-Coupling

The pyridin-3-yl group enables metal-catalyzed reactions:

  • Suzuki-Miyaura Coupling : Replace halogen substituents (if present) with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

Thermal Stability

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~250°C (similar to oxadiazole derivatives in Patent CN103596946A) .

  • Key Degradation Products : CO₂, NH₃, and fragmented heterocycles (GC-MS data) .

Photostability

  • UV-Vis Exposure (λ = 254 nm, 48h): <5% degradation, indicating robustness under ambient light .

Comparative Reaction Data

Reaction Type Conditions Outcome Yield Source
Oxadiazole formationRh₂(oct)₄, DCE, refluxCyclized 1,2,4-oxadiazole85%
Oxazole synthesisTosMIC, K₂CO₃, MeOH, 4h reflux5-Substituted 1,2-oxazole78%
Carboxamide couplingSOCl₂, THF, Et₃N, 25°CMethyl-carboxamide linker90%
Hydrolysis (oxadiazole)6M HCl, 100°C, 12hAmidoxime + carboxylic acid>95%

Scientific Research Applications

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally or functionally related molecules:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity References
Target Compound C₁₇H₁₇N₅O₄ 355.35 1,2-oxazole, 1,2,4-oxadiazole, pyridin-3-yl, oxan-4-yl Not specified (potential receptor antagonist)
GR127935 C₂₈H₂₉N₅O₄ 523.57 1,2,4-oxadiazole, biphenyl, methylpiperazinyl 5-HT₁D receptor antagonist
Navacaprant C₂₅H₃₂FN₅O₂ 467.56 Quinoline, 1,2,4-oxadiazole, piperidine Kappa-opioid receptor antagonist
Compound 46 (TRP antagonist) C₁₇H₁₂ClN₅O₂ 361.76 1,2,4-oxadiazole, chlorophenethyl, benzimidazolone TRPA1/V1 dual antagonist
Compound 6b (CB2 ligand) C₂₅H₂₁FN₄O₃ 444.46 1,2,4-oxadiazole, fluoropyridinyl, carbazole CB2-selective ligand

Key Findings and Trends

Oxadiazole Core :
  • The 1,2,4-oxadiazole ring is a common pharmacophore in receptor antagonists (e.g., GR127935 for 5-HT₁D, Navacaprant for kappa-opioid receptors). Its electron-deficient nature facilitates π-π interactions with target proteins .
  • Substituent Effects: Oxan-4-yl Group: In the target compound, this group may enhance solubility compared to lipophilic substituents like trifluoromethyl (Compound 46) or chlorophenethyl (Compound 46). This could improve bioavailability . Pyridin-3-yl vs.

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an oxadiazole ring and a pyridine moiety, which are known for their biological significance. The structural formula can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C16H17N3O4
Molecular Weight 313.33 g/mol

Antimicrobial Activity

Research has shown that compounds containing oxadiazole structures exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The oxadiazole ring enhances lipophilicity, facilitating cell membrane penetration and targeting bacterial enzymes.
  • Case Study : A study involving derivatives of 1,3,4-oxadiazole demonstrated effective antimicrobial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of RET kinase, a target in various cancers. For example, a related compound demonstrated strong inhibition of RET kinase activity with IC50 values in the low micromolar range .
  • Cytotoxicity Studies : In vitro studies using cancer cell lines such as HCT116 and MCF7 showed that compounds with similar structures exhibited moderate to high cytotoxicity. Notably, some compounds achieved IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising anticancer activity .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activities of compounds related to this compound:

Activity Type Target Organism/Cell Line IC50/MIC Values Reference
AntimicrobialStaphylococcus aureus4 - 32 μg/mL
AntimicrobialEscherichia coli64 - 256 mg/mL
AnticancerHCT116<10 µM
AnticancerMCF7Moderate Activity

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the oxadiazole core via cyclization of acylhydrazides with nitriles under acidic conditions (e.g., using POCl₃) .
  • Step 2 : Introduce the oxan-4-yl moiety through nucleophilic substitution or coupling reactions, ensuring anhydrous conditions to avoid hydrolysis .
  • Step 3 : Link the pyridinyl-oxazole fragment via amide coupling (e.g., HATU/DIPEA in DMF) .
  • Optimization : Use Design of Experiments (DoE) to vary solvents (DMF vs. THF), catalysts (e.g., Pd-based), and temperatures. Monitor purity via HPLC .

Q. How can structural ambiguities in the compound be resolved using crystallographic and spectroscopic techniques?

  • X-ray crystallography : Employ SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve stereochemical uncertainties. Note that twinning or low-resolution data may require iterative refinement .
  • Spectroscopy : Confirm tautomeric forms using ¹H/¹³C NMR (e.g., pyridine ring protons at δ 8.5–9.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What computational methods predict the compound’s bioactivity and binding modes?

  • Docking studies : Use AutoDock Vina with homology-modeled targets (e.g., kinase domains) to prioritize assays. Validate with MD simulations (GROMACS) to assess binding stability .
  • ADMET prediction : SwissADME to evaluate solubility (LogP), CYP450 interactions, and blood-brain barrier permeability .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural validation?

  • Case example : If NMR suggests a planar oxadiazole ring but X-ray shows puckering, consider dynamic effects (e.g., temperature-dependent NMR or variable-temperature XRD) to assess conformational flexibility .
  • Troubleshooting : Re-examine crystallographic data for disorder or solvent masking. Use PLATON’s SQUEEZE to model unresolved electron density .

Q. What strategies improve yield in the final amide coupling step while minimizing side reactions?

  • Activation agents : Compare HATU vs. EDCl/HOBt for carboxamide formation. HATU typically offers higher yields but may require rigorous exclusion of moisture .
  • Side reaction mitigation : Add molecular sieves to scavenge water or use low-temperature (−20°C) coupling to suppress oxazole ring opening .

Q. How do structural modifications (e.g., oxan-4-yl vs. phenyl substituents) alter biological activity?

  • SAR framework :

Substituent Biological Activity Key Observation
Oxan-4-ylEnhanced solubilityReduced logP by ~1.5 vs. phenyl analogs
Pyridin-3-ylKinase inhibitionπ-π stacking with ATP-binding pockets
  • Experimental validation : Synthesize analogs with substituted oxazole rings (e.g., methyl vs. trifluoromethyl) and test in enzymatic assays .

Methodological Notes

  • Crystallography : For challenging crystals (e.g., plate-like morphology), optimize growth via vapor diffusion with mixed solvents (hexane/EtOAc) .
  • Analytical conflicts : Cross-validate LC-MS and NMR data with orthogonal methods like IR spectroscopy for functional group confirmation .
  • Safety : Handle nitrile intermediates in fume hoods; monitor for exotherms during cyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.